molecular formula C13H26ClN B1531332 4-(Cyclohexylmethyl)azepane hydrochloride CAS No. 2098018-86-9

4-(Cyclohexylmethyl)azepane hydrochloride

Cat. No. B1531332
M. Wt: 231.8 g/mol
InChI Key: FOZDQOCGBRKJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclohexylmethyl)azepane hydrochloride, also known as 4-CMA, is a synthetic organic compound composed of a cyclohexylmethyl group attached to an azepane ring. It is a white, crystalline solid with a melting point of 148-150°C. It has been studied extensively for its potential applications in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

Novel Seven-Membered Iminocyclitols Synthesis

  • Synthesis of Novel Iminocyclitols : Research led by Mehta and Lakshminath (2002) explored the synthesis of new hydroxy azepanes from cyclohexanoid building-blocks, showing weak but selective enzyme inhibitory activity. This study highlights the potential of cyclohexylmethyl azepane derivatives in developing selective enzyme inhibitors (Mehta & Lakshminath, 2002).

Molecular Reactivity and Stability Analysis

  • Quantum Chemical Calculations : Unimuke et al. (2022) utilized quantum chemical calculations to investigate the structural reactivity, stability, and behavior of cycloheptane derivatives, including azepanes. This work provides insights into the molecular properties critical for the synthesis of natural products and pharmacologically active intermediates (Unimuke et al., 2022).

Glycosidase Inhibitors Development

  • Potent Glycosidase Inhibitors : Shih et al. (2007) developed several azepanes as potent glycosidase inhibitors, showcasing the application of cyclohexylmethyl azepane structures in the efficient synthesis of biologically active compounds (Shih et al., 2007).

Material Science and Catalysis

  • Ionic Liquids Synthesis : A study by Belhocine et al. (2011) on the synthesis of azepanium ionic liquids from azepane demonstrates the utility of cyclohexylmethyl azepane structures in creating new materials with potential applications in green chemistry and catalysis (Belhocine et al., 2011).

properties

IUPAC Name

4-(cyclohexylmethyl)azepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N.ClH/c1-2-5-12(6-3-1)11-13-7-4-9-14-10-8-13;/h12-14H,1-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZDQOCGBRKJCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2CCCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclohexylmethyl)azepane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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